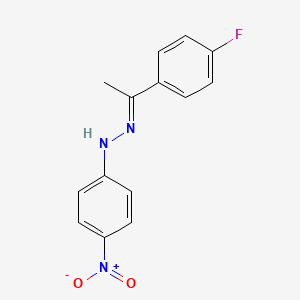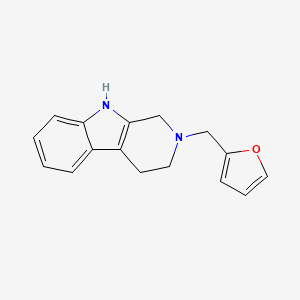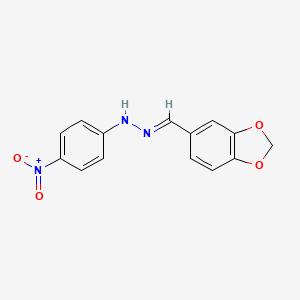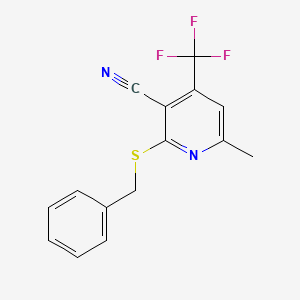![molecular formula C11H14BrN3OS2 B3836746 N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836746.png)
N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide
Overview
Description
N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide, also known as Br-TMAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide can induce apoptosis in cancer cells and improve cognitive function in neurodegenerative diseases. N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. By inhibiting PKC, N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide can have antibacterial and antifungal activity.
Biochemical and Physiological Effects:
N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to have various biochemical and physiological effects. In cancer research, N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In neurodegenerative diseases, N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in animal models. In infectious diseases, N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to have antibacterial and antifungal activity against various pathogens.
Advantages and Limitations for Lab Experiments
N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and broad range of potential applications. However, there are also limitations to using N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide in lab experiments, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved activity and selectivity. Additionally, N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide could potentially be used in combination with other therapeutic agents to enhance its efficacy and reduce side effects. Further studies could also explore the potential of N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide in other fields, such as immunology and metabolic disorders.
Scientific Research Applications
N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential as a therapeutic agent in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide has been shown to have antibacterial and antifungal activity.
properties
IUPAC Name |
N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3OS2/c12-9-5-10(18-8-9)6-13-14-11(16)7-15-1-3-17-4-2-15/h5-6,8H,1-4,7H2,(H,14,16)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBXYYCMNTUUTB-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(acetylamino)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B3836680.png)


![methyl 4-[(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B3836704.png)


![2-[4-(1-pyrrolidinylcarbonyl)-1,2,5-thiadiazol-3-yl]phenol](/img/structure/B3836754.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B3836760.png)
![4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3836766.png)

![N-[4-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B3836789.png)

